2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol
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Overview
Description
2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol is a complex organic compound that belongs to the class of glucitol derivatives This compound is characterized by the presence of acetylamino and phenylmethyl groups attached to a deoxy-glucitol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol typically involves multiple steps, starting from a glucitol derivative. The key steps include the protection of hydroxyl groups, acetylation of the amino group, and the introduction of phenylmethyl groups. Common reagents used in these reactions include acetyl chloride, benzyl chloride, and various protecting agents such as benzyl bromide. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors. The use of high-pressure liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or phenylmethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted glucitol derivatives.
Scientific Research Applications
2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the phenylmethyl groups may enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)-2-deoxy-D-glucitol: Lacks the phenylmethyl groups, resulting in different chemical properties and reactivity.
3,4,6-Tris-O-(phenylmethyl)-D-glucitol: Lacks the acetylamino group, affecting its biological activity and interactions.
2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(methyl)-D-glucitol: Substitutes phenylmethyl groups with methyl groups, altering its hydrophobicity and binding properties.
Uniqueness
2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol is unique due to the combination of acetylamino and phenylmethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C29H35NO6 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R)-1,5-dihydroxy-3,4,6-tris(phenylmethoxy)hexan-2-yl]acetamide |
InChI |
InChI=1S/C29H35NO6/c1-22(32)30-26(17-31)28(35-19-24-13-7-3-8-14-24)29(36-20-25-15-9-4-10-16-25)27(33)21-34-18-23-11-5-2-6-12-23/h2-16,26-29,31,33H,17-21H2,1H3,(H,30,32)/t26-,27+,28+,29+/m0/s1 |
InChI Key |
BCFPUBVMKIUWHQ-AMSOURPBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC(CO)C(C(C(COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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